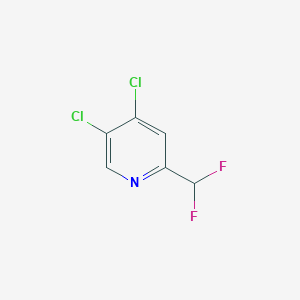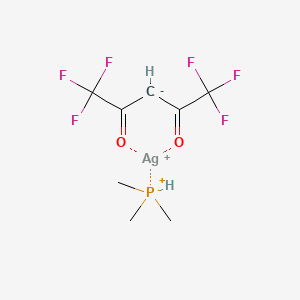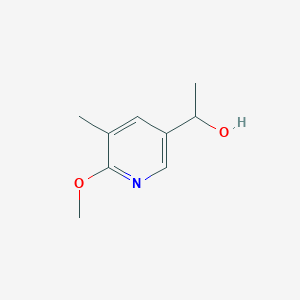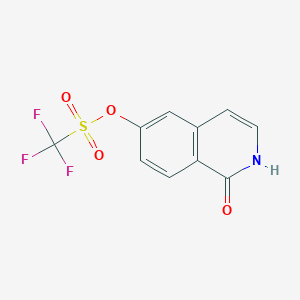
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate typically involves the reaction of 1-Oxo-1,2-dihydroisoquinolin-6-yl with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The reaction conditions may vary, but a common procedure involves stirring the reactants at 0°C to room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the isoquinoline ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted isoquinolines.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include isoquinolines with additional functional groups such as carboxylic acids or ketones.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The trifluoromethanesulfonate group can also enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-1,2-dihydroisoquinolin-6-yl boronic acid
- 1-Oxo-1,2-dihydroisoquinolin-6-yl chloride
- 1-Oxo-1,2-dihydroisoquinolin-6-yl bromide
Uniqueness
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar isoquinoline derivatives.
Properties
Molecular Formula |
C10H6F3NO4S |
|---|---|
Molecular Weight |
293.22 g/mol |
IUPAC Name |
(1-oxo-2H-isoquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19(16,17)18-7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) |
InChI Key |
QESHGRICIILNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


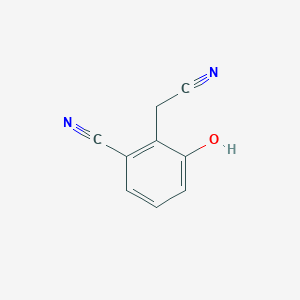
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
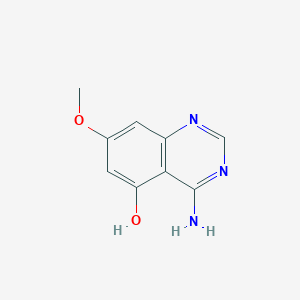
![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
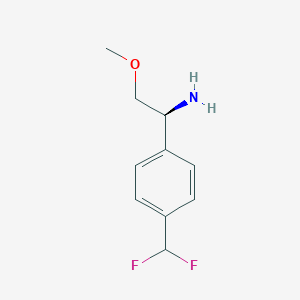
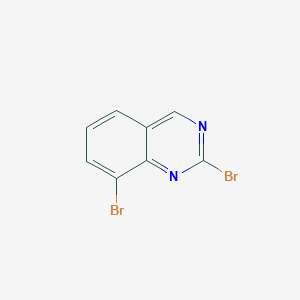
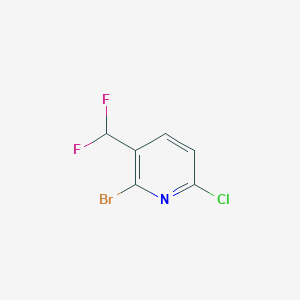
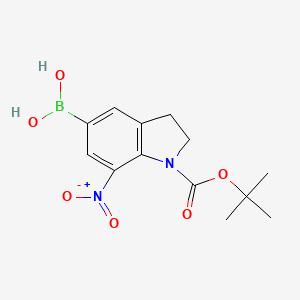
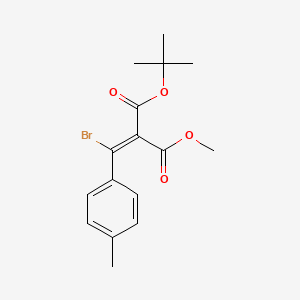
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
